molecular formula C14H15N3O2 B6497337 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide CAS No. 1455708-17-4

2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B6497337
CAS No.: 1455708-17-4
M. Wt: 257.29 g/mol
InChI Key: AEGPEUUEUUKEBD-UHFFFAOYSA-N
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Description

2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a pyridine ring substituted with an amino group at the 2-position, an ethoxyphenyl group at the 4-position, and a carboxamide group at the 3-position.

Preparation Methods

The synthesis of 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-ethoxyaniline with 2-chloronicotinic acid under appropriate conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The amino and ethoxyphenyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties, making it a potential candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-19-11-7-5-10(6-8-11)17-14(18)12-4-3-9-16-13(12)15/h3-9H,2H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGPEUUEUUKEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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